1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) provides enhanced electron density for reliable NHC ligand and corrosion inhibitor performance. • Para-methoxy group boosts σ-donor strength, achieving high catalytic turnover in Pd/Pt cross-coupling. • Robust chemisorption on Cu yields durable protective films in cooling systems. • Functionalized core expedites CYP51 inhibitor synthesis. Stable solid, mp 59-67 °C, soluble in organic solvents.
1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) is an electron-rich N-aryl heterocyclic building block and ligand precursor utilized in advanced synthesis and materials science [1]. Featuring a strongly electron-donating para-methoxy substituent on the N-phenyl ring, this compound exhibits enhanced Lewis basicity and nucleophilicity compared to unsubstituted analogs. It is primarily procured as a precursor for N-heterocyclic carbenes (NHCs), a directing group in transition-metal catalysis, and a core scaffold for synthesizing biologically active molecules. Supplied as a stable solid with a melting point of 59–67 °C and predictable solubility in organic solvents, it offers a reliable baseline for reproducible scale-up in both active pharmaceutical ingredient (API) manufacturing and industrial surface chemistry.
Substituting 1-(4-Methoxyphenyl)-1H-imidazole with generic alternatives, such as 1-phenylimidazole or electron-deficient 1-(4-chlorophenyl)-1H-imidazole, fundamentally alters the electronic and steric environment of the target system [1]. The electron-donating methoxy group significantly increases the electron density on the imidazole ring, enhancing its sigma-donating capability when converted to an NHC or when coordinating directly to transition metals. In catalytic cross-coupling or C-H activation, replacing this compound with an unsubstituted analog leads to reduced metal binding affinity, lower catalytic turnover, and depressed reaction yields. Furthermore, in surface-chemistry applications, the methoxy moiety provides critical electron density that maximizes chemisorption onto metal surfaces, meaning generic substitution predictably compromises performance and stability.
The incorporation of the electron-donating para-methoxy group significantly enhances the sigma-donor strength of the imidazole ring [1]. When utilized as an NHC precursor in transition-metal-catalyzed reactions, 1-(4-Methoxyphenyl)-1H-imidazole drives higher catalytic turnover compared to electron-deficient analogs. In comparative coupling models, electron-rich N-aryl imidazoles routinely deliver higher product yields under milder conditions than 1-(4-chlorophenyl)-1H-imidazole, which suffers from reduced metal coordination strength due to the electron-withdrawing chlorine atom.
| Evidence Dimension | Catalytic reaction yield (cross-coupling) |
| Target Compound Data | >75% yield typical for electron-rich methoxy-substituted N-aryl imidazoles |
| Comparator Or Baseline | 1-(4-chlorophenyl)-1H-imidazole (<65% yield under identical mild conditions) |
| Quantified Difference | ~10-15% absolute yield improvement |
| Conditions | Transition-metal catalyzed coupling, standardized time and temperature |
Selecting the methoxy-substituted ligand ensures higher reaction efficiency and lower catalyst loading, directly reducing scale-up costs in API synthesis.
In surface science, methoxy-substituted phenyl azoles demonstrate highly effective performance as copper corrosion inhibitors [1]. The electron-donating methoxy group increases the basicity of the coordinating nitrogen atoms, facilitating stronger coordinative bonds with the vacant d-orbitals of the copper surface. Studies comparing methoxy-substituted phenyl azoles against electron-withdrawing counterparts (such as nitro-substituted analogs) show that the methoxy group maximizes inhibition efficiency, often achieving >95% protection in aggressive media, whereas electron-withdrawing groups retard the electron transfer process and significantly decrease inhibition efficiency.
| Evidence Dimension | Corrosion inhibition efficiency on copper |
| Target Compound Data | >95% inhibition efficiency |
| Comparator Or Baseline | Nitro-substituted or unsubstituted N-phenyl azoles (<80% efficiency) |
| Quantified Difference | >15% higher inhibition efficiency |
| Conditions | Copper surface immersed in aggressive aqueous media |
For industrial formulations, the enhanced chemisorption provided by the methoxy group guarantees longer-lasting protection of metal surfaces, justifying its specific procurement over cheaper, unsubstituted inhibitors.
As a building block for antifungal agents, 1-(4-Methoxyphenyl)-1H-imidazole provides a distinct structural advantage over unsubstituted 1-phenylimidazole [1]. The methoxy group modulates the lipophilicity (log P) and introduces a potential hydrogen-bond acceptor, which is critical for orienting the imidazole nitrogen to coordinate with the heme iron of the CYP51 enzyme. Structure-activity relationship (SAR) studies of imidazole derivatives indicate that specific para-substitutions on the N-phenyl ring lower the binding free energy (ΔG) and improve the minimum inhibitory concentration (MIC) against fungal strains compared to unoptimized imidazole scaffolds.
| Evidence Dimension | Binding affinity and structural orientation (CYP51 enzyme) |
| Target Compound Data | Favorable binding free energy (ΔG) with specific H-bond and heme coordination |
| Comparator Or Baseline | Unsubstituted 1-phenylimidazole derivatives (weaker binding affinity) |
| Quantified Difference | Improved target specificity and lower MIC values |
| Conditions | Molecular docking and in vitro antimicrobial evaluation against S. cerevisiae |
Procuring this specific building block allows medicinal chemists to directly access an optimized pharmacokinetic profile, accelerating the discovery of potent antifungal candidates.
1-(4-Methoxyphenyl)-1H-imidazole is highly recommended for the synthesis of advanced NHC ligands used in palladium- and platinum-catalyzed cross-coupling and C-H activation [1]. Its electron-donating methoxy group ensures the resulting carbene is a strong sigma-donor, stabilizing the metal center and enabling high turnover numbers in demanding catalytic cycles.
In industrial surface treatments and cooling water systems, this compound serves as a highly effective corrosion inhibitor [2]. The increased electron density on the imidazole ring promotes robust chemisorption onto copper surfaces, forming a durable protective film that outperforms standard, unsubstituted azole inhibitors in aggressive environments.
Due to its optimized lipophilicity and the hydrogen-bonding potential of the methoxy group, this compound is an ideal starting material for synthesizing CYP51 inhibitors [3]. It provides a ready-made, functionalized N-aryl imidazole core that reliably coordinates to metalloenzymes, streamlining the development of new pharmaceutical agents.
Irritant